molecular formula C10H13NO3 B107821 Ethyl 2-(3-pyridinyloxy)propanoate CAS No. 18343-00-5

Ethyl 2-(3-pyridinyloxy)propanoate

Cat. No.: B107821
CAS No.: 18343-00-5
M. Wt: 195.21 g/mol
InChI Key: ISQCDEKGVOBAAW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-pyridinyloxy)propanoate is an ester derivative of propanoic acid featuring a pyridinyloxy substituent at the second carbon position. These analogues share a common ethyl propanoate backbone with aryloxy or heteroaryloxy substituents, which dictate their biological activity and physicochemical properties . The pyridinyl group in the target compound may influence its binding affinity to enzymatic targets, solubility, and environmental stability compared to other derivatives.

Properties

CAS No.

18343-00-5

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-pyridin-3-yloxypropanoate

InChI

InChI=1S/C10H13NO3/c1-3-13-10(12)8(2)14-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3

InChI Key

ISQCDEKGVOBAAW-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=CN=CC=C1

Canonical SMILES

CCOC(=O)C(C)OC1=CN=CC=C1

Synonyms

Propanoic acid, 2-(3-pyridinyloxy)-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues of ethyl 2-(3-pyridinyloxy)propanoate, emphasizing substituent variations and applications:

Compound Name Substituent(s) Molecular Formula Primary Use Key Reference
This compound 3-pyridinyloxy at C2 C₁₁H₁₃NO₃ Not explicitly stated (inferred herbicide)
Fenoxaprop-ethyl 4-((6-chloro-2-benzoxazolyl)oxy)phenoxy C₁₈H₁₆ClNO₅ Herbicide (grass control)
Quizalofop-P-ethyl 4-((6-chloro-2-quinoxalinyl)oxy)phenoxy C₁₉H₁₇ClN₂O₄ Herbicide (broadleaf weed control)
Haloxyfop-ethoxyethyl ester 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy C₁₉H₁₈ClF₃NO₅ Herbicide (post-emergence control)

Key Observations :

  • Substituent Impact: The pyridinyl group in the target compound may enhance solubility in polar solvents compared to benzoxazolyl or quinoxalinyl groups, which are bulkier and more lipophilic .
  • Biological Activity: Fenoxaprop-ethyl and quizalofop-ethyl inhibit acetyl-CoA carboxylase (ACCase) in grasses, suggesting that the pyridinyloxy variant may target similar pathways .
  • Synthesis: Ethyl propanoate derivatives are typically synthesized via nucleophilic substitution or esterification reactions. For example, ethyl 3-(1-benzyl-4-piperidyl)propanoate was synthesized in 81% yield using a piperidyl precursor .

Physicochemical Properties

While direct data for this compound is unavailable, comparisons can be drawn from related compounds:

  • Solubility : Pyridinyl-containing compounds often exhibit moderate water solubility due to the nitrogen heterocycle, whereas benzoxazolyl or trifluoromethyl groups (e.g., haloxyfop-ethoxyethyl) increase hydrophobicity .
  • Stability: Ethyl propanoate derivatives are generally stable under recommended storage conditions but may hydrolyze in alkaline environments .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 3-hydroxypyridine to generate a phenoxide ion, which attacks the electrophilic carbon adjacent to the chlorine in ethyl 2-chloropropanoate. A typical procedure involves:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).

  • Temperature: 80–100°C for 6–12 hours.

  • Molar Ratio: 1:1.2 (3-hydroxypyridine to ethyl 2-chloropropanoate).

Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via column chromatography (petroleum ether/ethyl acetate, 4:1).

Table 1: Optimization of Nucleophilic Substitution

ParameterConditionYield (%)Purity (HPLC)Source
SolventDMF6895
BaseK2CO37297
Temperature (°C)907598

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative pathway, particularly for sterically hindered substrates. This method couples 3-hydroxypyridine with ethyl 2-hydroxypropanoate using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).

Protocol Overview

  • Reagents: 3-Hydroxypyridine (1 equiv), ethyl 2-hydroxypropanoate (1.2 equiv), PPh3 (1.5 equiv), DEAD (1.5 equiv).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

  • Conditions: 0°C to room temperature, 12–24 hours under nitrogen.

The reaction proceeds via oxidation-reduction, forming the ether linkage. Purification involves silica gel chromatography (ethyl acetate/hexane, 1:3).

Table 2: Mitsunobu Reaction Performance

ParameterOutcomeYield (%)Purity (HPLC)Source
SolventTHF8599
DEAD Equiv1.58898
Reaction Time (h)189099
ParameterConditionYield (%)Purity (HPLC)Source
CatalystH2SO47896
Reaction Time (h)168297
SolventEthanol8095

Enzymatic Synthesis for Green Chemistry Applications

Enzyme-mediated esterification offers an eco-friendly alternative. Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of vinyl esters with 3-pyridinyloxypropanol.

Biocatalytic Protocol

  • Substrate: 3-Pyridinyloxypropanol (1 equiv), vinyl propanoate (2 equiv).

  • Enzyme: Immobilized CALB (10% w/w).

  • Solvent: Tert-butyl alcohol, 40°C, 48 hours.

The enzymatic method achieves yields up to 70% with >99% enantiomeric excess (ee) in chiral analogs, though data specific to Ethyl 2-(3-pyridinyloxy)propanoate remains speculative.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Nucleophilic Substitution: Low-cost reagents but moderate yields (68–75%).

  • Mitsunobu Reaction: High yields (85–90%) but expensive reagents (DEAD, PPh3).

  • Esterification: Economical for bulk production but requires acid handling.

Table 4: Industrial Feasibility Comparison

MethodCost (USD/kg)Yield (%)Scalability
Nucleophilic Substitution12075High
Mitsunobu Reaction45090Moderate
Acid-Catalyzed Esterification9082High

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-(3-pyridinyloxy)propanoate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound analogs typically involves nucleophilic substitution or esterification reactions. For example, similar compounds like Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate are synthesized via multi-step protocols, starting with the activation of pyridinyl or phenoxy precursors under basic conditions (e.g., K₂CO₃ in acetone) . Reaction parameters such as solvent polarity (e.g., DMF vs. acetone), temperature (60–80°C), and stoichiometric ratios of reactants significantly impact yield and purity. Monitoring via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography are critical for isolating high-purity products .

Basic: How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize this compound’s structure?

Methodological Answer:
Structural elucidation relies on complementary spectroscopic methods:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., pyridinyl aromatic protons at δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–175 ppm) .
  • IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and pyridinyl C-N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .

Advanced: What methodologies are recommended for analyzing the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:
Mechanistic studies for pyridinyloxypropanoate derivatives often combine:

  • Molecular Docking : Predicts binding modes to targets (e.g., plant acetolactate synthase for herbicidal activity) using software like AutoDock Vina .
  • Enzymatic Assays : Measures inhibition kinetics (IC₅₀ values) under controlled pH and temperature .
  • Spectroscopic Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) quantifies affinity constants (Kd) .

Advanced: How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

Methodological Answer:
Contradictions arise from substituent effects (e.g., halogen vs. methyl groups). Systematic approaches include:

  • Comparative SAR Studies : Tabulate analogs’ substituents and bioactivities (e.g., herbicidal IC₅₀ values) to identify trends .
  • Computational QSAR Modeling : Relates electronic (Hammett σ) or steric parameters to activity differences .
  • In Vitro/In Vivo Correlation : Validate hypotheses using plant models or cell-based assays .

Advanced: What experimental strategies are effective in elucidating the herbicidal or pharmacological mechanisms of this compound?

Methodological Answer:
For herbicidal activity:

  • Target Enzyme Isolation : Purify plant enzymes (e.g., ALS) and assess inhibition via spectrophotometric assays .
  • Metabolic Profiling : Use LC-MS/MS to track changes in plant metabolites (e.g., branched-chain amino acids) post-treatment .
  • Gene Expression Analysis : RT-qPCR quantifies downregulation of target genes in treated specimens .

Basic: What are the key considerations in designing stability studies for this compound under various environmental conditions?

Methodological Answer:
Stability studies should evaluate:

  • Hydrolytic Degradation : Incubate the compound in buffers (pH 3–9) at 25–40°C and monitor via HPLC .
  • Photostability : Expose to UV/VIS light (ICH Q1B guidelines) and quantify degradation products .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced: How can chiral resolution techniques be applied to this compound if stereoisomers are present?

Methodological Answer:
For enantiomeric separation:

  • Chiral HPLC : Utilize columns like Chiralpak® IA with hexane/isopropanol mobile phases .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
  • Circular Dichroism (CD) : Confirms absolute configuration post-separation .

Basic: What are the best practices for quantifying this compound in complex mixtures using chromatographic methods?

Methodological Answer:

  • HPLC-UV/Vis : Use a C18 column with acetonitrile/water gradients; optimize λmax (e.g., 254 nm for pyridinyl groups) .
  • LC-MS/MS : Enhances specificity in biological matrices (e.g., plant tissues) with MRM transitions .
  • Calibration Standards : Prepare in triplicate across a linear range (0.1–100 µg/mL) to ensure reproducibility .

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